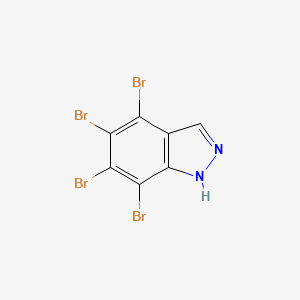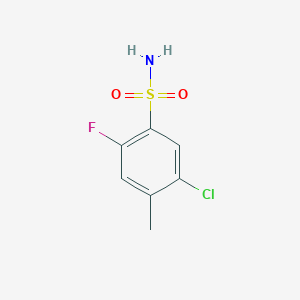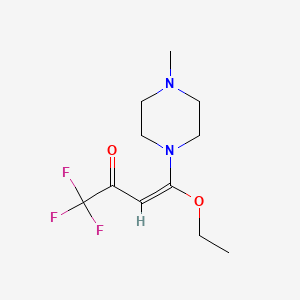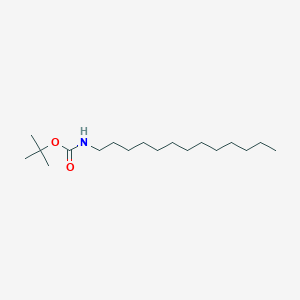![molecular formula C15H13ClN2O2S B12847963 4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine](/img/structure/B12847963.png)
4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine is a heterocyclic compound that belongs to the class of thienopyridazines This compound is characterized by the presence of a thieno[2,3-d]pyridazine core structure, which is a fused ring system containing both sulfur and nitrogen atoms The compound also features a chloro substituent at the 4-position and a 2-(2-methoxyethoxy)phenyl group at the 7-position
Méthodes De Préparation
The synthesis of 4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 2-(2-methoxyethoxy)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone intermediate. This intermediate is then subjected to cyclization with 4-chloropyridazine under acidic conditions to yield the desired thienopyridazine compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: The chloro substituent at the 4-position can be replaced with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The phenyl group at the 7-position can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with microbial cell membranes may contribute to its antimicrobial properties.
Comparaison Avec Des Composés Similaires
4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine can be compared with other thienopyridazine derivatives, such as:
4-Chloro-7-phenylthieno[2,3-d]pyridazine: Lacks the 2-(2-methoxyethoxy) substituent, which may affect its biological activity and solubility.
4-Methyl-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine: Contains a methyl group instead of a chloro group, potentially altering its reactivity and pharmacological properties.
7-(2-(2-Methoxyethoxy)phenyl)thieno[2,3-d]pyridazine: Lacks the chloro substituent, which may influence its chemical reactivity and biological activity.
The unique combination of the chloro and 2-(2-methoxyethoxy)phenyl substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C15H13ClN2O2S |
|---|---|
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
4-chloro-7-[2-(2-methoxyethoxy)phenyl]thieno[2,3-d]pyridazine |
InChI |
InChI=1S/C15H13ClN2O2S/c1-19-7-8-20-12-5-3-2-4-10(12)13-14-11(6-9-21-14)15(16)18-17-13/h2-6,9H,7-8H2,1H3 |
Clé InChI |
UZUWELFZMVHYHN-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CC=CC=C1C2=NN=C(C3=C2SC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847880.png)

![azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B12847893.png)









![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12847960.png)

